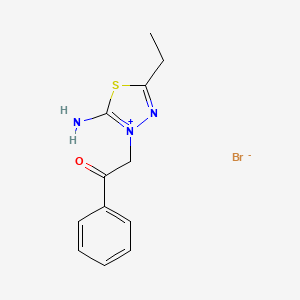

2-amino-5-ethyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of 2-amino-1,3,4-thiadiazoles, including derivatives similar to the compound of interest, typically involves condensation reactions of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by oxidative bond formation processes. A notable method includes I2-mediated oxidative C–O/C–S bond formation, offering a versatile pathway to access a variety of diazole derivatives in an efficient manner (Niu et al., 2015).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives reveals significant insights into their chemical behavior and potential interactions. For instance, crystallographic analysis of similar compounds has highlighted the role of non-covalent interactions, such as N–H⋯N hydrogen bonds, in stabilizing crystal structures. These interactions contribute to the unique structural features that influence the reactivity and physical properties of these molecules (El-Emam et al., 2020).

Chemical Reactions and Properties

Thiadiazole derivatives engage in various chemical reactions, reflecting their rich chemical properties. They act as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions, demonstrating a wide range of chemical behaviors that can be tailored for specific applications. These reactions underscore the versatility and reactive nature of thiadiazole compounds (Werber et al., 1977).

Physical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives, including solubility, melting points, and crystal structures, are closely linked to their molecular arrangement and intermolecular interactions. For instance, the crystallographic study of similar compounds has revealed diverse packing modes influenced by substituent variations, which directly affect their physical properties and potential applications (Lynch, 2001).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are characterized by their reactivity towards nucleophiles, electrophiles, and their ability to form stable heterocyclic compounds. These properties are exploited in synthetic chemistry for the construction of complex molecular architectures and in the development of materials with desired chemical functionalities. The synthesis and reactivity studies of these compounds provide a foundation for understanding their chemical behaviors and for exploring their applications beyond pharmaceuticals (Makwane et al., 2018).

Propriétés

IUPAC Name |

2-(2-amino-5-ethyl-1,3,4-thiadiazol-3-ium-3-yl)-1-phenylethanone;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS.BrH/c1-2-11-14-15(12(13)17-11)8-10(16)9-6-4-3-5-7-9;/h3-7,13H,2,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIDORDLSHYXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=N[N+](=C(S1)N)CC(=O)C2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethyl-3-(2-oxo-2-phenylethyl)-1,3,4-thiadiazol-3-ium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4774100.png)

![3-allyl-N-[2-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B4774102.png)

![N-[4-(2-furyl)-2-pyrimidinyl]-2-(4-nitrophenoxy)propanamide](/img/structure/B4774109.png)

![N-cyclopropyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4774110.png)

![7-[(2-chlorobenzyl)thio]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4774119.png)

![ethyl [(1,3-benzothiazol-2-ylthio)acetyl]carbamate](/img/structure/B4774122.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4774135.png)

![9-[(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4774172.png)

![N-(3-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B4774184.png)

![methyl 5-{[4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]methyl}-2-furoate](/img/structure/B4774199.png)

![N-(2-methoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4774205.png)